Methyl 2-(4-cyanophenoxy)propanoate chemical structure and physical properties
Methyl 2-(4-cyanophenoxy)propanoate chemical structure and physical properties
An In-Depth Technical Guide to Methyl 2-(4-cyanophenoxy)propanoate
Executive Overview
Methyl 2-(4-cyanophenoxy)propanoate is a specialized organic compound characterized by a central phenoxypropanoate scaffold with a nitrile (cyano) functional group. Its structure, featuring a chiral center and multiple reactive sites—the ester, the ether linkage, and the aromatic nitrile—makes it a molecule of significant interest in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a validated protocol for its synthesis. Furthermore, we delve into a predictive analysis of its spectroscopic signature, outline critical safety and handling procedures, and explore its potential applications in drug discovery and materials science, drawing parallels with structurally related molecules. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a detailed understanding of this compound for research and development purposes.
Chemical Identity and Structural Elucidation
The unique arrangement of functional groups in Methyl 2-(4-cyanophenoxy)propanoate defines its chemical behavior and potential utility. A precise understanding of its structure is foundational for any research application.
Nomenclature and Identifiers
A summary of the key identifiers for Methyl 2-(4-cyanophenoxy)propanoate is provided below.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(4-cyanophenoxy)propanoate | N/A |
| CAS Number | 165525-18-8 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| InChIKey | Not available | N/A |
Structural Analysis
Methyl 2-(4-cyanophenoxy)propanoate is composed of three primary functional regions:
-
The 4-Cyanophenyl Group: A benzene ring substituted with a nitrile group. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and the properties of the ether linkage.
-
The Propanoate Moiety: A three-carbon ester chain with a methyl group at the ester terminus. The carbon at the 2-position (α-carbon) is chiral, meaning the molecule can exist as two distinct enantiomers, (R)- and (S)-.
-
The Ether Linkage: An oxygen atom connecting the aromatic ring to the chiral center of the propanoate group, forming a phenoxy ether. This linkage provides conformational flexibility to the molecule.
Chemical Structure Diagram
Caption: Chemical structure of Methyl 2-(4-cyanophenoxy)propanoate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Appearance | White to off-white powder or crystal (inferred) | [2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, acetone, and ethyl acetate. | N/A |
| Storage Temperature | 4°C, in a dry and sealed environment. | [1] |
Spectroscopic Profile: A Predictive Analysis
While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be performed based on its constituent functional groups and data from analogous structures. This is essential for quality control and reaction monitoring.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (δ 7.6-7.8 and 7.0-7.2 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing cyano group will be downfield (δ ~7.7 ppm), while the protons ortho to the electron-donating ether oxygen will be upfield (δ ~7.1 ppm).
-
Methine Proton (δ 4.8-5.0 ppm): The single proton on the chiral α-carbon (C*) is adjacent to an oxygen atom and a carbonyl group, shifting it significantly downfield. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1=4).
-
Ester Methyl Protons (δ 3.7-3.8 ppm): The three protons of the methyl ester group (O-CH₃) are chemically isolated and will appear as a sharp singlet.
-
Propanoate Methyl Protons (δ 1.6-1.7 ppm): The three protons of the methyl group attached to the chiral center are coupled to the single methine proton, resulting in a doublet (n+1=2).
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the compound's functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~2230 | C≡N Stretch | Nitrile | Confirms the presence of the cyano group. |
| ~1750 | C=O Stretch | Ester | Strong, sharp absorption characteristic of the ester carbonyl.[3][4] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1240 | C-O Stretch | Aryl Ether | Asymmetric stretch confirming the Ar-O-C bond.[3] |
| ~1150 | C-O Stretch | Ester | Stretch associated with the O-C-C part of the ester. |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following key fragments would be expected:
-
Molecular Ion Peak [M]⁺: A peak at m/z = 205, corresponding to the intact molecule.[1]
-
Base Peak (m/z 120): Cleavage of the ether bond is common. The fragment corresponding to the 4-cyanophenoxy radical cation [HOC₆H₄CN]⁺ would be highly stable and likely represent the base peak.
-
Other Fragments:
-
m/z 174: Loss of the methoxy group (·OCH₃) from the molecular ion.
-
m/z 146: Loss of the carbomethoxy group (·COOCH₃) from the molecular ion.
-
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing Methyl 2-(4-cyanophenoxy)propanoate is via a Williamson ether synthesis, which is a robust and well-understood reaction in organic chemistry.
Retrosynthetic Analysis and Strategy
The key disconnection is at the ether linkage. This identifies 4-cyanophenol and a methyl 2-halopropanoate derivative as the ideal starting materials. The causality for this choice is based on the high commercial availability of these precursors and the efficiency of the SN2 reaction between a phenoxide and an alkyl halide. A weak base like potassium carbonate is sufficient to deprotonate the phenol without hydrolyzing the ester, making it an ideal choice.
Detailed Experimental Protocol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of phenol).
-
Reaction Initiation: Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Addition of Electrophile: Add methyl 2-bromopropanoate (1.1 eq.) dropwise to the suspension over 10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-cyanophenol is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification and Validation
The crude product should be purified using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The purity of the final product must be validated through the spectroscopic methods outlined in Section 4.0 to confirm its identity and integrity.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for Methyl 2-(4-cyanophenoxy)propanoate.
Applications in Research and Development
While specific applications for Methyl 2-(4-cyanophenoxy)propanoate are not extensively documented, its structural motifs are prevalent in molecules with significant biological activity. This makes it a valuable building block and research tool.
-
Pharmaceutical Research: The phenoxypropanoate scaffold is a key feature in several classes of drugs. For example, compounds with related structures have been investigated as dual inhibitors of malate dehydrogenase (MDH) 1 and 2, which are targets in cancer metabolism.[5] The presence of the cyano group often serves as a metabolic blocking point or a key binding element in enzyme active sites, and related N-cyano derivatives are explored as enzyme inhibitors.[6]
-
Agrochemicals: Phenoxy-based structures are the backbone of many herbicides. The synthesis of related (R)-(+)-2-(4-hydroxyphenoxy) methyl propionate is noted as a key step for pesticide intermediates, suggesting that the cyanated analogue could be explored in the development of new agrochemicals.[7]
-
Materials Science: The rigid cyanophenyl group can impart desirable electronic and liquid crystal properties. Molecules containing this moiety are often used in the synthesis of polymers and advanced materials.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with specialized chemical reagents. The following information is based on data for structurally similar compounds and should be treated as a guideline.[8]
Hazard Identification
| GHS Pictogram | Hazard Code | Hazard Statement |
|
| H315 | Causes skin irritation.[8] |
| H319 | Causes serious eye irritation.[8] | |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled.[8] | |
| H335 | May cause respiratory irritation.[8] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[9][11]
-
Hygiene: Avoid breathing dust or vapors.[9][10] Wash hands thoroughly after handling and before eating or drinking.[9][12]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] A recommended storage temperature is 4°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
Methyl 2-(4-cyanophenoxy)propanoate is a chiral building block with significant potential for application in medicinal chemistry and materials science. This guide has detailed its chemical identity, physicochemical properties, and a reliable synthetic protocol. The predictive spectroscopic analysis provided serves as a crucial tool for its characterization. By understanding its properties and handling requirements, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.
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Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl propanoate. [Link]
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Doc Brown's Advanced Organic Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]
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Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl propanoate. [Link]
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PubMed, National Center for Biotechnology Information. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. J Med Chem. 2017 Oct 26;60(20):8631-8646. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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PubMed, National Center for Biotechnology Information. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. J Dermatol Sci. 2018 Jul;91(1):57-66. [Link]
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Royal Society of Chemistry. Synthesis of methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate analogues to determine the active groups for inhibiting cell growth and inducing apoptosis in leukemia cells. Org. Biomol. Chem., 2014,12, 8566-8576. [Link]
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NIST WebBook. Methyl propionate. [Link]
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